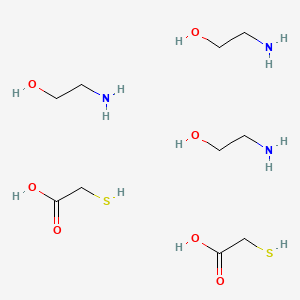
2,4-dimethoxy-N'-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide
Overview
Description
“2,4-dimethoxy-N’-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide” is a complex organic compound. It contains a benzothiazole moiety, which is a bicyclic compound with fused benzene and thiazole rings . The compound also includes a hydrazide group and methoxy groups attached to the benzene ring .
Synthesis Analysis
The synthesis of benzothiazole derivatives can be achieved through various methods. These methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .
Chemical Reactions Analysis
Benzothiazoles are highly reactive and can undergo a variety of chemical reactions. They can be used in the design of a wide variety of aromatic azoles . The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful tools for the design of these compounds .
Mechanism of Action
Target of Action
Compounds with a thiazole ring have been found to exhibit diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to interact with their targets and cause changes that result in their biological activities . For example, some thiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, which are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Biochemical Pathways
For instance, some thiazole derivatives inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid, originating from cell membrane phospholipids through the action of phospholipase A2 .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could impact the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to exhibit various biological activities, such as anti-inflammatory activity . For example, some thiazole derivatives have demonstrated excellent COX-2 SI values and even showed inhibition of albumin denaturation .
Action Environment
The solubility of thiazole in various solvents suggests that the compound’s action could be influenced by the environment in which it is present .
Advantages and Limitations for Lab Experiments
One of the advantages of 2,4-dimethoxy-N'-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide is its ability to selectively target cancer cells, while leaving normal cells unharmed. This makes it a potential candidate for use in cancer therapy. However, one of the limitations of this compound is its poor solubility in water, which may limit its effectiveness in certain applications.
Future Directions
There are several future directions for the study of 2,4-dimethoxy-N'-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide. One area of research involves the development of new synthetic methods for this compound that may improve its solubility and effectiveness. Another area of research involves the investigation of this compound's potential use in the treatment of other diseases, such as inflammatory bowel disease and multiple sclerosis. Finally, the development of this compound-based diagnostic tools for cancer detection is another potential area of research.
Conclusion
In conclusion, this compound is a chemical compound that has gained increasing attention in the scientific community due to its potential applications in various fields. Its anti-cancer and anti-inflammatory properties, as well as its ability to inhibit the growth of bacteria and fungi, make it a potential candidate for use in medicine and other fields. Further research is needed to fully understand its mechanism of action and to develop new applications for this promising compound.
Scientific Research Applications
2,4-dimethoxy-N'-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide has been studied extensively for its potential applications in various fields. In the field of medicine, this compound has been shown to possess anti-inflammatory and anti-cancer properties. It has also been studied for its potential use as a diagnostic tool for cancer detection. In addition, this compound has been investigated for its ability to inhibit the growth of bacteria and fungi, making it a potential candidate for use in the development of new antibiotics.
properties
IUPAC Name |
2,4-dimethoxy-N'-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-10-4-7-13-15(8-10)24-17(18-13)20-19-16(21)12-6-5-11(22-2)9-14(12)23-3/h4-9H,1-3H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKANHOZEBGNRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NNC(=O)C3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{3-[5-(3-nitrophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B3288309.png)


![N-[(5-bromothiophen-2-yl)methyl]-2-chloro-N-ethylacetamide](/img/structure/B3288360.png)

![5-((4-Benzylpiperazin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3288370.png)
![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N'-(4-methylbenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B3288375.png)
![N'-(4-methoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide](/img/structure/B3288377.png)

![4-((2-ethylpiperidin-1-yl)sulfonyl)-N'-(6-methoxybenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B3288394.png)

![N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide](/img/structure/B3288400.png)
![N'-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide](/img/structure/B3288402.png)